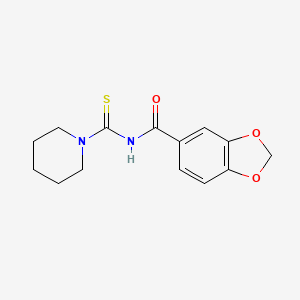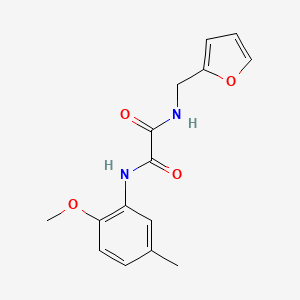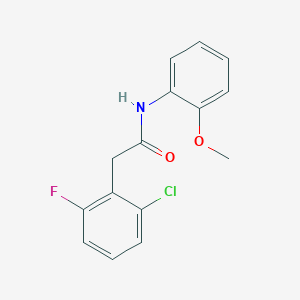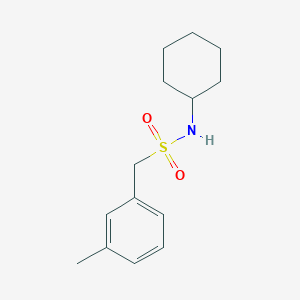![molecular formula C21H12ClNO5 B4679562 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4679562.png)
5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone, also known as CNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 409.81 g/mol.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone is not fully understood, but studies suggest that it acts by inhibiting various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. This compound has also been shown to induce oxidative stress in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. This compound has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone is its versatility, as it can be used in various fields, including materials science, pharmacology, and biochemistry. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of this compound is its potential toxicity, as studies have shown that it can induce oxidative stress in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for 5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone research, including its potential use as a drug delivery system, its application in the synthesis of novel materials, and its use in the development of new cancer therapies. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone has been extensively studied for its potential applications in various fields, including materials science, pharmacology, and biochemistry. In materials science, this compound has been used as a precursor for the synthesis of various metal nanoparticles, including silver, gold, and platinum. In pharmacology, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, this compound has been used as a probe to study the binding properties of various proteins and enzymes.
Propriétés
IUPAC Name |
(3Z)-5-(4-chlorophenyl)-3-[[5-(2-nitrophenyl)furan-2-yl]methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO5/c22-15-7-5-13(6-8-15)20-12-14(21(24)28-20)11-16-9-10-19(27-16)17-3-1-2-4-18(17)23(25)26/h1-12H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIKGGZSRMYXPM-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4679480.png)
![3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B4679486.png)
![1-ethyl-N-(3-{[(4-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4679492.png)
![methyl 2-[({[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4679500.png)


![7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4679545.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4679553.png)
![1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B4679570.png)
![5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4679577.png)

![5-(4-chlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4679589.png)
![N-butyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4679596.png)